molecular formula C19H14O5 B1254603 Kinafluorenone

Kinafluorenone

Cat. No. B1254603
M. Wt: 322.3 g/mol
InChI Key: LRSIBJHMUMKLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kinafluorenone is a natural product found in Streptomyces murayamaensis with data available.

Scientific Research Applications

Synthesis and Structural Analysis

Kinafluorenone, a molecule of significant interest in the field of medicinal chemistry, has been the subject of various synthetic and structural studies. Researchers Woo et al. (2010) detailed a 12-step enantioselective synthetic route for the anticancer agent kinamycin F, a relative of kinafluorenone, highlighting a sequence for constructing the diazonapthoquinone function, a core component of kinafluorenone's structure. This sequence includes a fluoride-mediated coupling, palladium-mediated cyclization, and diazo-transfer to introduce the diazo function, pivotal for the molecule's bioactivity (Woo et al., 2010). Similarly, Qabaja and Jones (2000) explored intramolecular palladium-mediated arylation approaches for synthesizing benzo[b]fluorenes, a scaffold to which kinafluorenone belongs. Their work provided efficient synthetic routes to kinafluorenone, offering alternatives to traditional methods and insights into the molecule's complex structure (Qabaja & Jones, 2000).

Potential in Antitumor Activity

The unique structural features of kinafluorenone are believed to contribute to its potential as an anticancer agent. The kinamycins, a group of compounds including kinafluorenone, are known for their potent antiproliferative and antimicrobial properties. Herzon and Woo (2012) provided a comprehensive survey of the kinamycins and lomaiviticins, emphasizing their unique diazotetrahydrobenzo[b]fluorene structure and potential in forming reactive intermediates, which may be pivotal in their bioactivity (Herzon & Woo, 2012).

Antibacterial Activities

In addition to its potential in cancer therapy, kinafluorenone has also been associated with antibacterial properties. A study on Alphonsea cylindrica barks, which led to the isolation of kinafluorenone-related alkaloids, revealed that certain derivatives exhibited significant antibacterial activity, underscoring the compound's potential in treating bacterial infections (Talip et al., 2017).

properties

Product Name

Kinafluorenone

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

4,5,10-trihydroxy-9-methoxy-2-methylbenzo[b]fluoren-11-one

InChI

InChI=1S/C19H14O5/c1-8-6-10-13(11(20)7-8)15-16(18(10)22)19(23)14-9(17(15)21)4-3-5-12(14)24-2/h3-7,20-21,23H,1-2H3

InChI Key

LRSIBJHMUMKLSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C3=C(C4=C(C(=CC=C4)OC)C(=C3C2=O)O)O

synonyms

kinafluorenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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